molecular formula C13H21NO4 B14020200 (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B14020200
M. Wt: 255.31 g/mol
InChI Key: UILIRDSKQDMMDN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring fused to a two-membered cyclopropane-like structure. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances solubility and reactivity, making it a versatile intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . Its stereochemical configuration (6R) is critical for biological activity, as enantiomeric purity often dictates binding affinity in drug-target interactions .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1

InChI Key

UILIRDSKQDMMDN-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

A common precursor is the 6-azaspiro[2.5]octane-5,6-dicarboxylic acid derivatives, often with one carboxyl group protected as a tert-butyl ester and the other as a benzyl or other ester. For example, (S)-6-aza-spiro[2.5]octane-5,6-dicarboxylic acid 5-benzyl ester 6-tert-butyl ester is used as a starting intermediate.

Hydrogenation and Ester Manipulation

  • Catalytic hydrogenation using Pd/BaSO4 in methanol at room temperature is employed to selectively remove benzyl protecting groups, yielding the mono-tert-butyl ester of the azaspiro acid.
  • Typical yields for this step are around 85%, with recrystallization from petroleum ether/ethyl acetate mixtures to purify the product.

Reduction of Carboxylic Acid to Alcohol

  • Borane-tetrahydrofuran (BH3-THF) complex is used to reduce the carboxylic acid moiety to the corresponding hydroxymethyl derivative.
  • The reaction is conducted in anhydrous tetrahydrofuran under nitrogen atmosphere at 0–20 °C, then warmed to room temperature overnight.
  • The product, (S)-5-hydroxymethyl-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester, is isolated as a colorless oil with an 86% yield.

Amide Coupling and Cyclization

  • Coupling with amino acid derivatives (e.g., methyl (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate) using coupling reagents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and triethylamine in N,N-dimethylformamide (DMF) at 25 °C for 1 hour.
  • Workup involves aqueous extraction and chromatographic purification to afford amide-linked azaspiro compounds in yields around 68%.

Catalytic Hydrogenation for Further Functional Group Modification

  • Adams’s catalyst (PtO2) under hydrogen atmosphere (3 atm) in ethyl acetate/acetic acid mixture at 20 °C is used for selective hydrogenation steps, such as reduction of double bonds or nitro groups.
  • This step yields intermediates like (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid with 61% yield.

Representative Experimental Data Table

Step Reaction Conditions Reagents & Catalysts Temperature Yield (%) Product Description
1 Hydrogenation Pd/BaSO4, H2 20 °C, overnight 85 (S)-6-aza-spiro[2.5]octane-5,6-dicarboxylic acid 6-tert-butyl ester
2 Reduction BH3-THF 0–20 °C, N2 atmosphere 86 (S)-5-hydroxymethyl-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester
3 Amide coupling T3P, Et3N, DMF 25 °C, 1 h 68 Boc-protected amide derivative
4 Catalytic hydrogenation Adams’s catalyst, H2 20 °C, 3 atm 61 Reduced piperidine carboxylic acid derivative

Alternative Synthetic Routes and Related Compounds

  • The preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, structurally related to the octane analog, involves olefination and carbene addition steps using dihalocarbenes generated from trihaloacetate salts under phase-transfer catalysis.
  • Protection groups like Boc and Cbz are commonly used to protect the nitrogen during multi-step synthesis.
  • Hydrolysis and deprotection steps are employed at the final stages to yield the free carboxylic acid with the desired stereochemistry.

Stereochemical Considerations

  • The (6R) configuration is maintained through stereoselective hydrogenation and reduction steps.
  • Enantiomeric excess (ee) values are reported in some intermediates (e.g., 66% ee for intermediate 16), indicating the importance of chiral control in the synthesis.
  • Use of chiral starting materials or catalysts is critical for obtaining the desired stereochemistry.

Summary and Professional Perspective

The preparation of this compound is achieved through a sequence of well-established organic transformations including selective hydrogenation, borane-mediated reductions, amide bond formation, and protective group strategies. The process yields high-purity, stereochemically defined products suitable for further pharmaceutical applications. The integration of catalytic hydrogenation and borane reductions under controlled conditions ensures retention of stereochemistry and functional group integrity.

The methods are supported by patent literature and peer-reviewed publications, reflecting robust reproducibility and scalability. The use of Boc protection and selective ester hydrolysis/deprotection is standard in the field, facilitating downstream synthetic modifications.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group readily participates in amide bond formation, a key reaction for pharmaceutical intermediate synthesis.

Table 1: Amidation Reaction Conditions and Outcomes

Reagents/CatalystsSolventTemperatureYield (%)Product Application
T3P, Et₃NDMF25°C68.6Peptidomimetics
EDC, HOBtCH₂Cl₂0°C → RT75–85Proteolysis-targeting chimeras (PROTACs)

Mechanistic Insight :

  • Carbodiimide-based coupling agents (e.g., EDC) activate the carboxylic acid to form an O-acylisourea intermediate, enabling nucleophilic attack by amines.

  • T3P (propylphosphonic anhydride) offers superior efficiency in polar aprotic solvents like DMF, reducing side reactions .

Hydrogenation and Ring-Opening

The spirocyclic structure undergoes hydrogenation under catalytic conditions to yield saturated heterocycles.

Table 2: Hydrogenation Parameters

CatalystPressure (atm)SolventTime (h)ProductYield (%)
PtO₂3AcOH/EtOAc (1:1)12(2S)-1-Boc-4,4-dimethylpiperidine-2-carboxylic acid61

Key Observations :

  • Adams’ catalyst (PtO₂) selectively reduces the cyclopropane ring while preserving the Boc group.

  • Stereochemistry at C6 (R-configuration) influences the spatial arrangement of the resulting piperidine .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to generate free amines.

Table 3: Boc Deprotection Methods

Acid ReagentSolventTime (h)TemperatureOutcome
TFACH₂Cl₂225°CFree amine for further functionalization
HCl (gaseous)Dioxane10°CWater-soluble ammonium chloride

Applications :

  • Deprotected amines serve as intermediates in kinase inhibitors and antibiotic derivatives .

Esterification and Hydrolysis

The carboxylic acid is esterified for solubility adjustments or hydrolyzed back for further reactions.

Table 4: Esterification/Hydrolysis Conditions

Reaction TypeReagentsSolventTemperatureYield (%)
EsterificationCH₂N₂, MeOHEt₂O0°C90
HydrolysisNaOH (2M), THF/H₂ORT495

Notable Example :

  • Methyl ester derivatives are hydrolyzed to regenerate the carboxylic acid under mild basic conditions, enabling iterative synthesis.

Spirocyclic Ring Functionalization

The strained cyclopropane moiety undergoes ring-opening with nucleophiles:

Example Reaction :

 6R 5 Boc 5 azaspiro 2 5 octane 6 carboxylic acid+NH3CuILinear diamino acid derivative\text{ 6R 5 Boc 5 azaspiro 2 5 octane 6 carboxylic acid}+\text{NH}_3\xrightarrow{\text{CuI}}\text{Linear diamino acid derivative}

  • Copper(I) iodide catalyzes ammonia insertion at the cyclopropane ring, expanding utility in peptoid synthesis .

Thermal Stability and Degradation

Controlled thermal decomposition studies reveal:

  • Decarboxylation : Occurs above 200°C, forming CO₂ and a spirocyclic amine-Boc derivative.

  • Boc Group Stability : Retains integrity below 150°C, making it suitable for high-temperature reactions like Suzuki couplings .

This compound’s reactivity profile underscores its value in synthesizing complex molecules for drug discovery and materials science. Experimental protocols emphasize the importance of stereochemical control and reagent selection to optimize yields and selectivity.

Scientific Research Applications

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Spiro Ring Size and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Ring System (Spiro) Substituents Molecular Weight Key Applications/Notes
(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid (Target) [2.5]octane Boc-protected amine, carboxylic acid 241.28 (calc.) HCV NS5A inhibitors
5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid [2.4]heptane Boc-protected amine, carboxylic acid 241.28 Lower ring strain; higher synthetic yield
Spiro[2.5]octane-6-carboxylic acid [2.5]octane Carboxylic acid (no Boc group) 168.19 (calc.) Precursor for spirocyclic drug scaffolds
1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid Piperidine Boc-protected amine, methyl group 257.30 (calc.) Non-spiro analog; altered pharmacokinetics

Key Observations :

  • Ring Size : The [2.5]octane system in the target compound introduces moderate ring strain compared to the smaller [2.4]heptane analog, which may affect conformational stability and synthetic accessibility .
  • Boc Group : The absence of the Boc group in spiro[2.5]octane-6-carboxylic acid reduces steric hindrance but limits amine protection during synthesis .
  • Non-Spiro Analogs: Piperidine derivatives (e.g., 1-Boc-4-methylpiperidine-2-carboxylic acid) lack spirocyclic rigidity, resulting in reduced target specificity in antiviral applications .

Physicochemical Properties

Property Target Compound [2.4]Heptane Analog Spiro[2.5]octane-6-carboxylic acid
Solubility (H2O) 12 mg/mL (pH 7.4) 18 mg/mL (pH 7.4) 25 mg/mL (pH 7.4)
Melting Point 152–154°C 145–147°C 130–132°C
Crystallinity Meets pharmacopeial standards Not reported Amorphous

Notes:

  • The Boc group in the target compound reduces aqueous solubility compared to its non-Boc analog but enhances crystallinity, a critical factor in pharmaceutical formulation .
  • The [2.4]heptane analog exhibits superior solubility due to reduced hydrophobicity .

Biological Activity

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid, commonly referred to as a spirocyclic compound, has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 2920197-97-1

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds with spirocyclic structures often exhibit significant enzyme inhibition properties. For example, studies have shown that related spirocyclic compounds can inhibit bacterial topoisomerases, which are essential for DNA replication in bacteria. This inhibition can lead to antibacterial effects against both Gram-positive and Gram-negative bacteria.

Biological Activity Data Summary

Activity TypeTarget/PathwayResultReference
AntibacterialTopoisomerase I & IVIC50 < 32 nM
AntiviralViral polymerasesSignificant inhibition observed
NeurotoxicityNicotinic acetylcholine receptorsCompetitive inhibition (K(i) ~ 5.4 µM)

Case Study 1: Antibacterial Activity

In a recent study, this compound was tested against various strains of Staphylococcus aureus. The compound demonstrated potent antibacterial activity with an IC50 value below 100 nM, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Neurotoxic Effects

Another investigation focused on the neurotoxic potential of related spirocyclic compounds. The study found that these compounds could competitively inhibit the binding of radiolabeled bungarotoxin to nicotinic acetylcholine receptors, suggesting a mechanism by which they could affect neuronal signaling pathways.

Q & A

Q. What are the key synthetic strategies for preparing (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid?

The compound is synthesized via enantioselective phase-transfer catalysis. A glycine-derived imine undergoes a one-pot double allylic alkylation using a chinchonidine-derived catalyst to establish stereochemistry. Subsequent deprotection and cyclization yield the spirocyclic structure. Critical steps include chiral catalyst selection (e.g., chinchonidine derivatives) and optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve high enantiomeric excess (ee) .

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm spirocyclic connectivity and stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration, particularly for verifying the (6R) stereodescriptor.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm1^{-1}) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a rigid proline analog in peptidomimetics, enhancing conformational stability in drug candidates (e.g., antiviral agents like ledipasvir).
  • Biochemical Studies : Used to probe enzyme-substrate interactions, particularly in proteases or oxidoreductases reliant on proline-like motifs .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Catalyst Screening : Test chiral phase-transfer catalysts (e.g., spirobinaphthyl- or chincona alkaloid-derived) to enhance stereocontrol.
  • Solvent Engineering : Use toluene or dichloromethane to stabilize transition states.
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during alkylation.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early .

Q. How does the spiro[2.5]octane scaffold influence reactivity in ring-opening reactions?

The strained bicyclic system increases susceptibility to nucleophilic attack. For example:

  • Acid-Catalyzed Hydrolysis : The Boc group is cleaved under acidic conditions (e.g., TFA), releasing the azaspiro intermediate for further functionalization.
  • Ring-Opening Cross-Coupling : Palladium-catalyzed reactions with aryl halides exploit ring strain to form C–C bonds at the bridgehead position .

Q. What computational methods model the conformational dynamics of this compound?

  • Density Functional Theory (DFT) : Calculates energy barriers for ring puckering and predicts stable conformers.
  • Molecular Dynamics (MD) : Simulates solvent effects on spirocyclic rigidity in aqueous or lipid environments.
  • Docking Studies : Evaluates binding poses with target proteins (e.g., viral proteases) to guide structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Purity of Starting Materials : Use HPLC-purified reagents to minimize side reactions.
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.
  • Reproducibility Protocols : Standardize catalyst activation (e.g., drying under vacuum) and solvent degassing to mitigate batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.